(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione
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Description
(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione is a useful research compound. Its molecular formula is C18H11NO3 and its molecular weight is 289.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione involves the condensation of a cyclohexanone derivative with an amine followed by a series of reactions to form the desired compound.
Starting Materials
Cyclohexanone, Methylamine, Benzaldehyde, Sodium borohydride, Sodium hydroxide, Acetic anhydride, Hydrochloric acid, Sodium chloride, Ethanol, Diethyl ether, Chloroform, Methanol, Acetic acid
Reaction
Step 1: Condensation of cyclohexanone with methylamine to form N-methylcyclohexylamine, Step 2: Reaction of N-methylcyclohexylamine with benzaldehyde to form N-methylcyclohexylidenebenzaldehyde, Step 3: Reduction of N-methylcyclohexylidenebenzaldehyde with sodium borohydride to form N-methylcyclohexylidenebenzyl alcohol, Step 4: Oxidation of N-methylcyclohexylidenebenzyl alcohol with sodium hydroxide and acetic anhydride to form N-methylcyclohexylidenebenzyl acetate, Step 5: Hydrolysis of N-methylcyclohexylidenebenzyl acetate with hydrochloric acid to form (16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione, Step 6: Purification of the desired compound by recrystallization from a mixture of ethanol and diethyl ether or by extraction with chloroform and precipitation with methanol and acetic acid
properties
IUPAC Name |
(16E)-16-(1-hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c1-9(20)14-16-10-5-2-3-6-11(10)17(21)12-7-4-8-13(15(12)16)19-18(14)22/h2-8,20H,1H3/b14-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAHQZJJAGKMN-NTEUORMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C2=C3C(=NC1=O)C=CC=C3C(=O)C4=CC=CC=C42)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135420972 |
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